7-Iodoquinolin-6-ol
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H6INO |
|---|---|
Molekulargewicht |
271.05 g/mol |
IUPAC-Name |
7-iodoquinolin-6-ol |
InChI |
InChI=1S/C9H6INO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H |
InChI-Schlüssel |
XJMLLIVTKBBPCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2N=C1)I)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Quinoline Scaffold: Synthetic Evolution and Pharmacological Frontiers
[1][2][3]
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and capacity for diverse non-covalent interactions.[1] This technical guide synthesizes the transition from classical, harsh synthetic methodologies to modern, atom-economical C-H functionalization and green chemistry protocols.[2] Furthermore, it dissects the structure-activity relationships (SAR) driving the next generation of antimalarial and anticancer therapeutics, providing a reproducible experimental framework for researchers.
Structural Significance & Electronic Architecture
The quinoline ring system fuses a benzene ring with a pyridine ring.[3] Its pharmacological ubiquity stems from its ability to act as a hydrogen bond acceptor (N1) and its planar architecture, which facilitates intercalation into DNA and π-π stacking within protein binding pockets.
Critical SAR Vectors
-
Position 2 (C2): Highly reactive toward nucleophilic attack and radical functionalization. Key for kinase inhibitor specificity.
-
Position 4 (C4): Essential for antimalarial activity (e.g., Chloroquine). Substitutions here modulate lipophilicity and heme-binding affinity.
-
Position 8 (C8): A strategic site for directing group (DG) installation in C-H activation protocols, allowing distal functionalization.
Synthetic Metamorphosis: From Skraup to C-H Activation
Historically, quinoline synthesis (Skraup, Friedländer) required harsh acids, high temperatures, and toxic reagents. The field has shifted toward transition-metal-catalyzed C-H activation and multicomponent reactions (MCRs), prioritizing atom economy and regioselectivity.
Comparative Analysis of Synthetic Strategies
| Parameter | Classical (e.g., Skraup) | Modern (e.g., Co/Rh C-H Activation) | Green (e.g., Nanocatalysis) |
| Reagents | Sulfuric acid, Arsenic acid, Glycerol | Co(III), Rh(III), Ag(I) additives | Fe₃O₄ NPs, Water/Ethanol |
| Temperature | >150°C (Violent exotherms) | 60–100°C (Controlled) | 25–80°C (Mild) |
| Regioselectivity | Poor (Mixture of isomers) | High (Directed by DGs) | High (Substrate controlled) |
| Atom Economy | Low (Significant waste) | High (C-H bond functionalization) | Very High (Recyclable catalysts) |
Visualization: Synthetic Evolution Pathways
The following diagram illustrates the divergence from classical condensation to modern metal-catalyzed annulation.
Figure 1: Divergence of synthetic pathways. Modern C-H activation allows for direct oxidative annulation, bypassing the need for pre-functionalized intermediates common in classical routes.
Therapeutic Architectures: Mechanism & Application
Antimalarial Mechanism: Heme Detoxification
Despite resistance issues, the 4-aminoquinoline core remains vital. The mechanism involves the inhibition of hemozoin formation.[4][5] Malaria parasites digest hemoglobin, releasing toxic free heme (Fe²⁺-protoporphyrin IX). The parasite normally detoxifies this by polymerizing it into inert hemozoin. Quinolines bind to heme, capping the polymer and leading to parasite death via heme toxicity.
Anticancer Frontiers: Kinase Inhibition
Substituted quinolines (e.g., Lenvatinib, Bosutinib) function as Type I or Type II kinase inhibitors. The nitrogen at position 1 often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.
Visualization: Antimalarial Mechanism of Action[7][8][9][10]
Figure 2: Mechanism of Action for Antimalarial Quinolines. The drug intercepts toxic free heme, preventing its conversion to inert hemozoin, resulting in parasite toxicity.[4]
Advanced Experimental Protocol: Co(III)-Catalyzed C-H Activation
Rationale: This protocol represents the state-of-the-art in "step-economic" synthesis, utilizing a Cobalt(III) catalyst to couple anilines with alkynes. This avoids the pre-functionalization required by cross-coupling methods (Suzuki/Heck) and uses Earth-abundant metals.
Target Molecule: 2,3-Diphenylquinoline Reaction Type: Oxidative C-H/N-H Annulation
Reagents & Materials[1][3][4][11][12][13]
-
Substrate: N-Pivaloylaniline (0.2 mmol) [Directing Group included]
-
Coupling Partner: Diphenylacetylene (0.24 mmol)
-
Catalyst: Cp*Co(CO)I₂ (5 mol%)
-
Oxidant: AgSbF₆ (20 mol%) and Cu(OAc)₂ (0.5 equiv)
-
Solvent: TFE (2,2,2-Trifluoroethanol) – Critical for stabilizing the Co-C bond.
-
Atmosphere: Air (or O₂ balloon for higher turnover)
Step-by-Step Methodology
-
Catalyst Activation: In a dried Schlenk tube, combine Cp*Co(CO)I₂ (4.8 mg) and AgSbF₆ (13.7 mg). Add 1.0 mL of TFE. Stir at ambient temperature for 5 minutes to generate the active cationic Co(III) species in situ.
-
Substrate Addition: Add N-Pivaloylaniline (52.2 mg) and Diphenylacetylene (42.7 mg) to the reaction vessel.
-
Oxidant Introduction: Add Cu(OAc)₂ (18 mg). Note: Copper serves as the terminal oxidant to regenerate the Co(III) species.
-
Thermal Activation: Seal the tube and heat to 100°C for 16 hours. The mixture should turn a dark homogenous color.
-
Work-up: Cool to room temperature. Dilute with CH₂Cl₂ (5 mL) and filter through a short pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc 10:1) to isolate the yellow solid product.
Validation Check:
-
TLC: R_f ≈ 0.6 (Hexane/EtOAc 5:1).
-
Yield Expectations: 85–92% isolated yield.
-
Self-Validating Step: If the reaction remains green/blue (characteristic of Cu(II)), conversion is incomplete. A shift to brown/black indicates successful reduction to Cu(I)/Cu(0) and cycle completion.
Future Outlook
The frontier of quinoline research is moving toward Targeted Protein Degradation (TPD) . Quinolines are being utilized as the "warhead" ligand in PROTACs (Proteolysis Targeting Chimeras), linking a quinoline-based kinase inhibitor to an E3 ligase ligand. This allows for the complete degradation of the target protein rather than simple inhibition, overcoming resistance mechanisms arising from point mutations in the binding pocket.
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Source: MDPI (Molecules), 2025. URL:[Link] (Note: Cited for Co(III) and Rh(III) mechanistic pathways).
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Source: Organic & Biomolecular Chemistry (RSC), 2025. URL:[Link] (Note: Primary source for C-H functionalization protocols and distal site selectivity).
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Source: ACS Omega, 2024. URL:[Link] (Note: Source for green chemistry comparisons and nanocatalyst data).
-
A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Source: Journal of Biological Chemistry (JBC). URL:[Link] (Note: Foundational text for the heme polymerization mechanism described in Section 3).
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Source: Molecular Diversity (Springer), 2025. URL:[Link] (Note: Source for anticancer SAR and kinase inhibition details).
Methodological & Application
Application Notes and Protocols for Evaluating the Cytotoxicity of 7-Iodoquinolin-6-ol
Introduction: Contextualizing the Cytotoxic Potential of 7-Iodoquinolin-6-ol
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties[1]. 7-Iodoquinolin-6-ol, as a derivative of this class, presents a compelling candidate for investigation into its potential cytotoxic effects. The evaluation of cytotoxicity is a cornerstone of preclinical drug development, providing critical insights into a compound's therapeutic window and potential toxicity.[2][3] A robust assessment goes beyond a simple live-or-die metric, seeking to elucidate the underlying mechanisms of cell death.
This guide presents a multi-faceted strategy for characterizing the cytotoxic profile of 7-Iodoquinolin-6-ol. We will begin with a primary assay to determine overall metabolic viability and establish a dose-response curve. Subsequently, we will employ secondary assays to differentiate between cytotoxic mechanisms, specifically necrosis and apoptosis. This tiered approach ensures a comprehensive and mechanistically informative evaluation.
Strategic Workflow for Cytotoxicity Assessment
A successful cytotoxicity evaluation relies on a logical progression from broad screening to mechanistic investigation. The workflow outlined below ensures that each step informs the next, building a complete biological narrative for the test compound. The initial phase establishes the concentration-dependent effect of the compound on general cell health, while subsequent phases dissect the specific mode of cell death.
Figure 1: High-level experimental workflow for assessing the cytotoxicity of 7-Iodoquinolin-6-ol.
Part 1: Primary Viability Screening - The MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5][6] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6][7]
Protocol 1: MTT Assay for IC50 Determination
1.1. Materials and Reagents:
-
Selected cancer or normal cell line (e.g., A549, HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
7-Iodoquinolin-6-ol stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[6]
-
Solubilization agent (e.g., Dimethyl sulfoxide - DMSO or 0.01 M HCl in SDS)[6][8]
-
Sterile 96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
1.2. Experimental Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[6][9]
-
Compound Treatment: Prepare serial dilutions of 7-Iodoquinolin-6-ol in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.[6][7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][8] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[6][7]
1.3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Part 2: Mechanistic Elucidation - Differentiating Necrosis and Apoptosis
Once the IC50 is established, the next critical step is to determine how 7-Iodoquinolin-6-ol induces cell death. We will use two distinct assays: the LDH release assay to quantify membrane damage (a hallmark of necrosis) and apoptosis assays to detect programmed cell death.
Protocol 2: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][11] The amount of LDH in the supernatant is proportional to the number of lysed cells.[12] The assay measures LDH activity through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is quantified spectrophotometrically.[11][13]
2.1. Materials and Reagents:
-
Cells treated as in the MTT assay (ideally from a parallel plate).
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Abcam). These kits typically include:
-
LDH Substrate Mix
-
Assay Buffer
-
Stop Solution
-
Lysis Buffer (for maximum LDH release control)
-
-
Sterile 96-well flat-bottom plates.
2.2. Experimental Procedure:
-
Prepare Controls: On the same plate as the treated cells, include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer 45 minutes before the end of the experiment.[14]
-
Background Control: Culture medium with no cells.
-
-
Sample Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well flat-bottom plate.[13]
-
Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[13]
2.3. Data Analysis:
-
First, correct the absorbance values by subtracting the 680 nm background reading from the 490 nm reading.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100[14]
-
Protocol 3: Apoptosis Detection
Apoptosis is an energy-dependent, programmed cell death characterized by specific morphological and biochemical events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.[15][16]
3.1. Caspase-Glo® 3/7 Assay (Luminescent)
Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[17][18] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[17]
3.1.1. Materials and Reagents:
-
Cells treated in white-walled 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay System (Promega).
3.1.2. Experimental Procedure:
-
Prepare and treat cells in a white-walled 96-well plate as described previously. Use concentrations around the determined IC50 value.
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the prepared reagent to each well.[18]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
3.1.3. Data Analysis:
-
Plot the relative luminescence units (RLU) for each treatment condition.
-
Express the results as a fold-change in caspase activity relative to the vehicle control.
3.2. Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This method differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]
Figure 2: Cellular states as defined by Annexin V and Propidium Iodide staining.
3.2.1. Materials and Reagents:
-
Cells treated in 6-well or 12-well plates.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
3.2.2. Experimental Procedure:
-
Seed and treat cells for the desired time with 7-Iodoquinolin-6-ol at concentrations around the IC50.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[15][19]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.[15]
3.2.3. Data Analysis:
-
Using the flow cytometry software, create a quadrant plot of PI fluorescence (y-axis) vs. Annexin V-FITC fluorescence (x-axis).
-
Quantify the percentage of cells in each quadrant:
Data Synthesis and Interpretation
By integrating the results from these assays, a comprehensive cytotoxicity profile of 7-Iodoquinolin-6-ol can be constructed.
| Assay | Parameter Measured | Example Result for 7-Iodoquinolin-6-ol (Hypothetical) | Interpretation |
| MTT Assay | Metabolic Activity / Viability | IC50 = 15 µM | The compound reduces cell viability in a dose-dependent manner. |
| LDH Assay | Membrane Integrity / Necrosis | Low % cytotoxicity (<10%) at 15 µM | Cell death is likely not occurring via primary necrosis. |
| Caspase-Glo 3/7 | Executioner Caspase Activity | 5-fold increase in luminescence at 15 µM | The apoptotic pathway is activated. |
| Annexin V / PI | Apoptotic Markers | Significant increase in Annexin V+/PI- and Annexin V+/PI+ populations | Confirms that the compound induces apoptosis. |
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Bio-protocol. (2018). LDH Cytotoxicity Assay. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. [Link]
-
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]
-
Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. [Link]
-
BMG LABTECH. (n.d.). Cytotoxicity Assays. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
XCellR8. (n.d.). Cytotoxicity. [Link]
-
MDPI. (n.d.). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. [Link]
-
Scarpato, R., et al. (2020). Assessing the cytotoxic/genotoxic activity and estrogenic/antiestrogenic potential of essential oils from seven aromatic plants. Food and Chemical Toxicology, 138, 111205. [Link]
-
Su, Y.-C., et al. (2022). Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells. Pharmaceutics, 14(2), 351. [Link]
-
Nartey, E. B., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9035. [Link]
-
Zhang, L., et al. (2022). Preliminary Study on Phytochemical Constituents and Biological Activities of Essential Oil from Myriactis nepalensis Less. Molecules, 27(14), 4627. [Link]
-
Ayaki, M., et al. (2012). In vitro assessment of the cytotoxicity of six topical antibiotics to four cultured ocular surface cell lines. Biocontrol Science, 17(2), 93-98. [Link]
-
Daglia, M. (2012). Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. [Link]
-
Rijo, P., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega. [Link]
-
Su, Y.-C., et al. (2022). Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells. Pharmaceutics, 14(2), 351. [Link]
-
ResearchGate. (2019). Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f. [Link]
Sources
- 1. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [se.promega.com]
- 18. promega.com [promega.com]
- 19. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Coupling Reactions for 7-Iodoquinolin-6-ol Derivatives
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the optimization of coupling reactions for 7-Iodoquinolin-6-ol derivatives.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-iodoquinolin-6-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful C-C and C-N bond-forming reactions. Our focus is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
The 7-iodoquinolin-6-ol scaffold is a privileged structure in medicinal chemistry, but its unique electronic and structural features—namely the coordinating quinoline nitrogen and the acidic 6-hydroxyl group—present specific challenges and opportunities in cross-coupling chemistry. This guide addresses the most common issues encountered in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Section 1: General Troubleshooting Workflow
Many cross-coupling reactions fail for a common set of reasons. Before diving into reaction-specific issues, consider this general diagnostic workflow. Inadequate degassing, impure reagents, or an inactive catalyst are frequent culprits.
Caption: General diagnostic workflow for failed coupling reactions.
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. However, the quinoline moiety can introduce complications.
Frequently Asked Questions (FAQs)
-
Q1: Why is my 7-iodoquinolin-6-ol starting material insoluble in common Suzuki solvents like toluene or dioxane?
-
A1: The phenolic hydroxyl and the quinoline nitrogen can lead to strong intermolecular hydrogen bonding, reducing solubility. Consider using more polar aprotic solvents like DMF, DMAc, or a solvent mixture (e.g., Toluene/n-BuOH or Dioxane/Water).[1] Proper base selection can also help; formation of the phenoxide salt may improve solubility.
-
-
Q2: I see significant homocoupling of my boronic acid. What causes this?
-
A2: Homocoupling (formation of a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2] Ensure your reaction is rigorously degassed. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its reduction to Pd(0) is efficient. Sometimes, lowering the reaction temperature can disfavor this side reaction.
-
-
Q3: Can the 6-hydroxyl group interfere with the reaction?
-
A3: Yes. The hydroxyl group can be deprotonated by the base, forming a phenoxide. This can coordinate to the palladium center, potentially influencing the catalytic cycle.[3][4] This effect can be either beneficial (directing reactivity) or detrimental (inhibiting the catalyst). If inhibition is suspected, protecting the hydroxyl group as a methyl or benzyl ether might be necessary, though this adds synthetic steps.
-
Troubleshooting Guide: Suzuki-Miyaura Reactions
-
Problem: Low to no conversion of 7-iodoquinolin-6-ol.
-
Potential Cause 1: Inactive Catalyst. The oxidative addition of aryl iodides to Pd(0) is typically fast, but subsequent steps can be slow. With traditional phosphine ligands like PPh₃, the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate can be surprisingly unreactive at lower temperatures, stalling the catalytic cycle.[5]
-
Solution 1: Switch to a more electron-rich and sterically hindered ligand, such as a biaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands accelerate both oxidative addition and reductive elimination.[6] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst can also be more reliable.[7]
-
Potential Cause 2: Inappropriate Base/Solvent Combination. The base is crucial for activating the boronic acid. An insoluble inorganic base like K₃PO₄ or K₂CO₃ may have insufficient contact with the reactants if the solvent system is not optimized.[8]
-
Solution 2: For anhydrous couplings with K₃PO₄, adding a small amount of water (3-5 equivalents) can be critical to facilitate the reaction.[8] Alternatively, using a soluble base or switching to a solvent system like THF/H₂O or DMF/H₂O can improve performance.
-
-
Problem: Significant hydrodehalogenation (iodo group is replaced by hydrogen).
-
Potential Cause: This side reaction occurs when a palladium-hydride species is generated, which then reductively eliminates with the aryl group.[2] This can happen if the solvent (e.g., an alcohol) or impurities act as a hydride source.
-
Solution: Ensure you are using high-purity, anhydrous solvents. If using an alcohol co-solvent, try switching to a non-protic system like Dioxane/H₂O. Lowering the reaction temperature may also suppress this pathway.
-
Optimized Suzuki-Miyaura Protocol
This protocol is a starting point for the coupling of an arylboronic acid with 7-iodoquinolin-6-ol.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add 7-iodoquinolin-6-ol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand if not using a precatalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the quinoline).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Suzuki-Miyaura Reaction Parameter Optimization
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Comments |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | SPhos-Pd-G3 | Precatalysts (G3) ensure reliable generation of active Pd(0).[7] Pd(OAc)₂ requires in-situ reduction. |
| Ligand | PPh₃ | SPhos | Xantphos | Bulky, electron-rich ligands like SPhos are often superior for heteroaromatic substrates.[6] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ is a good general choice. Cs₂CO₃ is stronger and more soluble, useful for less reactive partners. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | Dioxane is a common choice, but THF can be effective at lower temperatures.[10] |
| Temperature | 80 °C | 100 °C | 110 °C | Start around 80-100 °C. Higher temperatures may be needed but can increase side reactions. |
Section 3: Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides and is fundamental for installing alkynyl moieties, often found in pharmacophores.[11]
Frequently Asked Questions (FAQs)
-
Q1: My Sonogashira reaction is sluggish and gives low yields. What is the most common reason?
-
Q2: Do I need to use a copper co-catalyst?
-
A2: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst to form a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[14][15] While "copper-free" conditions exist, they often require a stronger base or different reaction conditions.[13][16] For initial screening, the copper-catalyzed protocol is generally more reliable.
-
Troubleshooting Guide: Sonogashira Reactions
-
Problem: No reaction or formation of Glaser coupling byproduct (alkyne dimer).
-
Potential Cause 1: Inactive Copper Co-catalyst. Copper(I) iodide is sensitive to oxidation to Cu(II), which promotes the undesired Glaser homocoupling.
-
Solution 1: Use high-purity CuI. If the solid is green or brown, it may be oxidized; purify it or use a fresh bottle. Ensure the reaction is run under strictly anaerobic conditions.
-
Potential Cause 2: Inappropriate Base. The base (typically an amine like Et₃N or DIPEA) must be strong enough to deprotonate the terminal alkyne but should not interfere with the catalyst.
-
Solution 2: Triethylamine often serves as both the base and the solvent. If solubility is an issue, a stronger, non-coordinating base can be used in a solvent like THF or DMF.
-
-
Problem: The reaction mixture turns black and a precipitate forms.
-
Potential Cause: Catalyst decomposition to palladium black. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.
-
Solution: Lower the reaction temperature. Ensure the phosphine ligand (e.g., PPh₃) is present in sufficient quantity (typically 2-4 equivalents relative to Pd) to stabilize the catalytic species.[13]
-
Optimized Sonogashira Protocol
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask, add 7-iodoquinolin-6-ol (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 3-5 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Follow the disappearance of starting materials by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify via column chromatography.
Table 2: Sonogashira Reaction Parameter Optimization
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Comments |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄ | Pd₂(dba)₃/PPh₃ | Pd(PPh₃)₂Cl₂ is a common and effective choice.[13][17] In-situ generation from Pd₂(dba)₃ allows for ligand variation. |
| Cu Co-catalyst | CuI | CuBr | None | CuI is standard.[14] Copper-free protocols are possible but require careful optimization of the base and solvent.[16] |
| Base | Et₃N | DIPEA | Cs₂CO₃ | Et₃N is a classic choice. DIPEA is bulkier and less nucleophilic. Cs₂CO₃ can be used in copper-free systems. |
| Solvent | THF | DMF | Toluene | THF is widely used. DMF can improve the solubility of the quinolinol substrate. |
| Temperature | 25 °C | 50 °C | 80 °C | Many Sonogashira reactions proceed at room temperature. Gentle heating can accelerate slow reactions. |
Section 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C(sp²)–N bonds, allowing the synthesis of aryl amines from aryl halides.[18]
Frequently Asked Questions (FAQs)
-
Q1: What is the best combination of ligand, base, and solvent for this reaction?
-
A1: This is highly substrate-dependent. There is no single "best" combination. The choice of ligand, base, and solvent are critically interdependent.[19] A systematic screening is often necessary. Modern biaryl phosphine ligands (e.g., BrettPhos, RuPhos) paired with a strong, non-nucleophilic base like NaOtBu or LHMDS in a solvent like toluene or dioxane is a common starting point.[20]
-
-
Q2: My reaction is giving me the dehalogenated quinoline instead of the aminated product. How do I stop this?
-
A2: This side reaction, hydrodehalogenation, is a common issue, especially with primary amines.[19] It often involves a β-hydride elimination from a palladium-amide intermediate.[19] To suppress it, consider using a bulkier ligand, a different base (sometimes a weaker base like Cs₂CO₃ helps), or lowering the reaction temperature.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
Caption: Key steps and a major side reaction in the Buchwald-Hartwig cycle.
-
Problem: Low yield, starting material remains.
-
Potential Cause 1: Catalyst Poisoning. Functional groups on the amine or the quinoline substrate (like the quinoline nitrogen itself) can sometimes act as inhibitors.[19][20] Impurities in the starting materials can also deactivate the catalyst.
-
Solution 1: Screen a variety of ligands. Some ligands are more robust to catalyst inhibition. For example, quinoline derivatives have themselves been studied as effective ligands in some Pd-catalyzed reactions, indicating a strong interaction that must be managed.[21][22] Using a higher catalyst loading (e.g., 3-5 mol%) may overcome partial inhibition.
-
Potential Cause 2: Base Incompatibility. A strong base like NaOtBu may be incompatible with other functional groups on your molecules.[19] Conversely, a weak base like K₂CO₃ may not be strong enough to deprotonate the amine or facilitate the catalytic cycle efficiently.
-
Solution 2: Screen bases of varying strengths. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are recommended.[19] For challenging couplings, a very strong, non-nucleophilic base like LHMDS may be required.
-
Optimized Buchwald-Hartwig Protocol
Step-by-Step Methodology:
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-3 mol%), the appropriate ligand if needed, and the base (e.g., NaOtBu, 1.5-2.0 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 7-iodoquinolin-6-ol (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M).[23]
-
Reaction: Seal the tube and heat to the desired temperature (80-110 °C) with stirring.
-
Monitoring: Track the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Table 3: Buchwald-Hartwig Amination Parameter Optimization
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Comments |
| Pd Precatalyst | RuPhos-Pd-G3 | XPhos-Pd-G3 | Pd₂(dba)₃ | Buchwald precatalysts are highly efficient and air-stable.[7] The choice depends on the amine (primary, secondary, hindered).[20] |
| Ligand | RuPhos | XPhos | BrettPhos | Ligand choice is critical. BrettPhos is often excellent for primary amines.[20] RuPhos and XPhos have broad utility. |
| Base | NaOtBu | LHMDS | K₃PO₄ | NaOtBu is a common strong base. LHMDS is even stronger. K₃PO₄ is a weaker alternative for sensitive substrates.[19] |
| Solvent | Toluene | Dioxane | CPME | Toluene and Dioxane are standard.[23] CPME (Cyclopentyl methyl ether) is a greener alternative. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures are often required, but start lower to minimize side reactions like hydrodehalogenation. |
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(11), 2947. Retrieved from [Link]
-
Gusev, A. N., et al. (2019). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
Torvisco, A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10266–10276. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1916–1928. Retrieved from [Link]
-
O'Brien, Z., et al. (2019). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), PR1–PR2. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Patel, R. V., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Medicinal Chemistry, 10(20), 2389–2403. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274–281. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wang, J., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(15), 2269–2277. Retrieved from [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Retrieved from [Link]
-
Chem Survival. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]
-
Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. Retrieved from [Link]
-
Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling of compounds 7 with p-tolylacetylene. Retrieved from [Link]
-
Research Square. (2023). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Dalton Transactions. (2018). Hydroxyl-functionalized triazolylidene-based PEPPSI complexes: metallacycle formation effect on the Suzuki coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (2015). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]
-
MDPI. (2020). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Retrieved from [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyl-functionalized triazolylidene-based PEPPSI complexes: metallacycle formation effect on the Suzuki coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
addressing the stability issues of 7-Iodoquinolin-6-ol in solution
An Application Scientist's Guide to Solution Stability
Welcome to the technical support center for 7-Iodoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the stability challenges associated with this compound in solution. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable experimental results. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My 7-Iodoquinolin-6-ol solution has turned yellow/brown. What is causing this discoloration?
A color change is a primary indicator of chemical degradation. The 7-Iodoquinolin-6-ol structure contains a phenol-like hydroxyl group and an iodo-substituent on an aromatic ring, making it susceptible to two main degradation pathways:
-
Oxidation: The hydroxyl group is prone to oxidation, which can be initiated by dissolved oxygen in the solvent, exposure to atmospheric oxygen, or the presence of trace metal ions. This process often forms colored quinone-type species.
-
Photodegradation: Halogenated quinolines can be light-sensitive.[1] Exposure to ambient or UV light can provide the energy to initiate cleavage of the carbon-iodine bond or promote oxidative reactions, leading to colored degradation products.
To mitigate this, it is crucial to prepare and store solutions with minimal exposure to light and oxygen.
Q2: I'm having trouble dissolving 7-Iodoquinolin-6-ol in my aqueous buffer. What can I do?
This is a common issue stemming from the compound's low water solubility. While formally described as having very low water solubility (<0.1 g/100 mL)[1][2], its solubility is significantly better in organic solvents.
Recommended Approach: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice for creating a stock solution as the compound is highly soluble (>25 mg/mL).[1][2]
-
Alternatives: Dioxane, methanol, and ethanol can also be used.[3][4]
Causality: The hydrophobic quinoline core dominates the molecule's properties, limiting its interaction with water. By first dissolving it in a compatible organic solvent, you can then introduce it to an aqueous system at a final concentration where it remains soluble, ensuring the organic solvent concentration is low enough not to interfere with your experiment.
Q3: What are the optimal storage conditions for a 7-Iodoquinolin-6-ol stock solution to ensure long-term stability?
To maximize the shelf-life of your solution and ensure experimental reproducibility, a multi-faceted approach to storage is required. The solid compound is typically stored at 2-8°C.[1][2] For solutions, we recommend the following:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical degradation reactions.[5] |
| Light Exposure | Store in amber vials or wrap in foil | Prevents light-induced photolysis and photo-oxidation.[5] |
| Atmosphere | Overlay with Argon or Nitrogen | Displaces oxygen, minimizing oxidative degradation.[6] |
| Solvent Choice | Anhydrous, high-purity DMSO | Minimizes water-related degradation pathways like hydrolysis and ensures high solubility. |
| Storage Format | Small, single-use aliquots | Prevents repeated freeze-thaw cycles and minimizes exposure of the bulk stock to air and moisture during use. |
Q4: I'm observing a new, unexpected peak in my HPLC chromatogram when analyzing my aged 7-Iodoquinolin-6-ol solution. What is it?
The appearance of new peaks in a stability-indicating HPLC analysis is a definitive sign of degradation.[7] These new peaks represent degradation products that have different retention times from the parent compound. The identity of the degradation product depends on the degradation pathway. For example:
-
An oxidized product will likely be more polar and have a shorter retention time in a reverse-phase HPLC system.
-
A de-iodinated product (resulting in 6-hydroxyquinoline) would be significantly less hydrophobic and elute earlier.
To tentatively identify these products, we recommend performing a forced degradation study (see Experimental Protocols section), which can help predict the degradation products you might encounter under long-term storage. Analysis with mass spectrometry (LC-MS) is the most effective method for identifying the mass of these unknown peaks and elucidating their structures.[8]
Troubleshooting Guide
This workflow is designed to help you systematically diagnose and resolve stability issues with your 7-Iodoquinolin-6-ol solutions.
Caption: Troubleshooting workflow for 7-Iodoquinolin-6-ol stability.
Conceptual Degradation Pathways
Understanding the factors that cause degradation is key to preventing it. This diagram illustrates the primary environmental stressors and their potential outcomes.
Sources
- 1. 130-26-7 | CAS DataBase [m.chemicalbook.com]
- 2. Clioquinol | 130-26-7 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7 [sigmaaldrich.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmr.net.in [ijmr.net.in]
- 8. researchgate.net [researchgate.net]
minimizing off-target effects of 7-Iodoquinolin-6-ol in cellular models
Current Status: Operational Subject: Minimizing Off-Target Effects & Optimizing Usage of 7-Iodoquinolin-6-ol in Cellular Models Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
Welcome to the technical support hub for 7-Iodoquinolin-6-ol . As a researcher utilizing this compound, you are likely targeting the Macrophage Migration Inhibitory Factor (MIF) . This small molecule is a halogenated quinoline derivative designed to bind the MIF tautomerase active site, thereby disrupting its structural trimerization and subsequent cytokine signaling via CD74/CXCR4.
However, quinoline scaffolds are "privileged structures" in medicinal chemistry, meaning they possess inherent promiscuity. Without rigorous optimization, observed phenotypes may result from hydrophobic aggregation , general cytotoxicity , or metal chelation rather than specific MIF inhibition.
This guide provides a self-validating framework to isolate specific on-target efficacy from off-target noise.
Module 1: Solubility & Compound Handling
The "Invisible" Variable: Micro-Precipitation
User Issue: "I see high variability in my IC50 data between replicates," or "My cells look granular under phase-contrast microscopy after treatment."
Technical Diagnosis: 7-Iodoquinolin-6-ol is a lipophilic fragment. The iodine atom at position 7 significantly increases hydrophobicity (logP) compared to the parent hydroxyquinoline. In aqueous cell culture media, it is prone to micro-precipitation —forming invisible colloidal aggregates that sequester proteins non-specifically or physically damage cell membranes.
Troubleshooting Protocol: The "Step-Wise" Solubilization
Do not add high-concentration DMSO stocks directly to cold media.
-
Stock Preparation: Dissolve powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex until absolutely clear.
-
Intermediate Dilution: Create a 10x working solution in serum-free media or PBS.
-
Why? Serum proteins (albumin) can bind hydrophobic drugs immediately, reducing free drug concentration.
-
-
Final Application: Add the 10x solution to your cell culture wells.
-
Visual Check: Inspect wells at 40x magnification immediately after addition. Any "shimmering" or dark specks indicates precipitation.
Visualization: Solubility Workflow
Caption: Step-wise dilution workflow to prevent hydrophobic crashing (precipitation) of halogenated quinolines in aqueous media.
Module 2: Distinguishing Cytotoxicity from Specificity
The Therapeutic Window
User Issue: "My cells are dying at 50 µM. Is this MIF inhibition or toxicity?"
Technical Diagnosis: MIF inhibition should be cytostatic or anti-inflammatory, but rarely acutely cytotoxic (necrotic) unless MIF is the sole survival factor for that specific cancer line. High concentrations (>20 µM) of halogenated quinolines often induce oxidative stress or mitochondrial depolarization unrelated to MIF.
The Rule of Thumb: If your
Data Summary: Recommended Concentration Ranges
| Parameter | Concentration | Notes |
| Safe Window | 1 µM – 10 µM | Likely specific MIF tautomerase inhibition. |
| Risk Zone | 10 µM – 30 µM | High risk of off-target kinase inhibition or aggregation. |
| Toxic Zone | > 50 µM | General cytotoxicity (oxidative stress/membrane disruption). |
| DMSO Limit | < 0.5% (v/v) | DMSO itself modulates MIF secretion; keep strictly constant. |
Module 3: Orthogonal Validation (The "Rescue" Experiment)
Proving the Target
User Issue: "How do I prove the effect I see is actually due to MIF inhibition?"
Technical Diagnosis: Inhibiting the tautomerase activity of MIF is a proxy for inhibiting its biological function. To confirm the phenotype (e.g., reduced migration or invasion) is MIF-dependent, you must perform a Rescue Experiment .
Protocol: The Add-Back Rescue
If 7-Iodoquinolin-6-ol works by blocking MIF, adding excess recombinant MIF (rMIF) should reverse the effect—unless the compound is killing the cell via off-targets.
-
Control Group: Vehicle (DMSO).
-
Treatment Group: Cells + 7-Iodoquinolin-6-ol (at
). -
Rescue Group: Cells + 7-Iodoquinolin-6-ol + Recombinant Human MIF (100 ng/mL) .
Interpretation:
-
Full Rescue: The phenotype returns to Control levels. (Confirmed: On-Target).
-
No Rescue: The phenotype remains suppressed. (Confirmed: Off-Target/Toxicity).
Visualization: Validation Logic Tree
Caption: Decision tree for validating target specificity using recombinant protein rescue experiments.
Module 4: The "Chelation" Confusion
Addressing Structural Isomers
User Issue: "I read that hydroxyquinolines are metal chelators. Do I need to add Zinc?"
Technical Diagnosis: You are likely confusing 6-hydroxyquinoline (your compound) with 8-hydroxyquinoline (the chelator).
-
8-OH: The nitrogen and hydroxyl are adjacent, forming a perfect bidentate pocket for metals (Zn²⁺, Cu²⁺).
-
6-OH: The hydroxyl is on the opposite side of the ring from the nitrogen. Sterically, it cannot chelate metals in the same bidentate fashion.
However: The iodine atom at position 7 renders the molecule highly lipophilic. While it does not chelate, it may intercalate into membranes.
-
Action: You generally do not need to supplement metals (Zn/Fe) unless you are using extremely high concentrations where non-specific coordination might occur. Focus on solubility instead.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in an in vivo mouse model? A: Proceed with extreme caution. 7-Iodoquinolin-6-ol is a "fragment-like" lead. It likely has poor pharmacokinetic (PK) properties (high clearance, low solubility). For in vivo MIF inhibition, consider optimized analogs like ISO-1 or CPSI-1306 , which have better bioavailability profiles [1, 2].
Q: Does this compound inhibit D-DT (MIF-2)? A: Likely, yes. MIF and D-DT (D-dopachrome tautomerase) share significant structural homology in the active site.[1] Most small-molecule MIF tautomerase inhibitors are dual inhibitors. You should verify results using specific MIF-KO vs. D-DT-KO cell lines if distinguishing between these isoforms is critical [3].
Q: My stock solution turned yellow/brown over time. A: Iodine-containing compounds are light-sensitive. The color change indicates iodine dissociation or oxidation. Discard the stock immediately. Always store solid powder at -20°C protected from light, and make fresh stocks for critical experiments.
References
-
Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF.[1][2][3] Journal of Biological Chemistry.
-
Orita, M., et al. (2002). Coumarin and chromen-4-one derivatives as tautomerase inhibitors of macrophage migration inhibitory factor (MIF). Bioorganic & Medicinal Chemistry Letters.
-
Merk, M., et al. (2011). The D-dopachrome tautomerase (D-DT) is a functional homologue of MIF.[1] Proceedings of the National Academy of Sciences.
-
Lubetsky, J. B., et al. (2002). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents.[1][2][3] Journal of Biological Chemistry.
Sources
- 1. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 7-Iodoquinolin-6-ol Bioassays
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Inconsistencies in 7-Iodoquinolin-6-ol Experimental Data
Introduction: The "Phantom" Inhibitor
Welcome. If you are accessing this guide, you are likely facing a specific set of frustrations with 7-Iodoquinolin-6-ol : IC50 curves that shift between runs, "sticky" structure-activity relationships (SAR), or activity that vanishes when you add detergent.
As a Senior Application Scientist, I often see this compound conflated with its famous cousin, Clioquinol (an 8-hydroxyquinoline). However, 7-iodoquinolin-6-ol is structurally distinct. It lacks the bidentate chelation pocket of the 8-isomer. Therefore, if your data suggests metal dependency, you are likely observing colloidal aggregation , not true chelation.
This guide treats your bioassay inconsistencies not as random errors, but as symptoms of specific physicochemical phenomena: Solubility-driven Aggregation , Regioisomer Contamination , and Optical Interference .
Module 1: The "Crash-Out" Effect (Solubility & Aggregation)
Symptom:
"My compound shows high potency (low IC50) in the primary screen, but the activity drops or disappears when I add BSA or Triton X-100."
Diagnosis: You are likely observing Colloidal Aggregation .[1] With a calculated LogP of ~2.8–3.1, 7-Iodoquinolin-6-ol is hydrophobic. When rapidly diluted from DMSO (organic) into aqueous buffer, it can form sub-micron colloidal particles rather than a true solution. These colloids non-specifically sequester enzymes, leading to false-positive inhibition.[1][2]
The Mechanism of Failure
Figure 1: The Colloidal Aggregation Pathway. Rapid aqueous dilution forces hydrophobic molecules into "sticky" aggregates that mimic inhibition.
Troubleshooting Protocol: The Detergent Challenge
To validate if your inhibition is real or an artifact of aggregation, perform this confirmation step immediately.
-
Prepare Assay Buffer: Create two versions of your assay buffer:
-
Buffer A: Standard buffer.
-
Buffer B: Standard buffer + 0.01% v/v Triton X-100 (or 0.005% Tween-20).
-
-
Run Parallel Dose-Response: Test 7-Iodoquinolin-6-ol in both buffers.
-
Analyze Shift:
-
True Inhibitor: IC50 remains largely unchanged (within 2-3x).
-
Aggregator (False Positive): IC50 shifts dramatically (>10x) or activity disappears in Buffer B. The detergent breaks up the colloids, eliminating the "trap."
-
Module 2: Chemical Identity (Isomers & Chelation)
Symptom:
"I see metal-dependent activity, but this molecule shouldn't chelate like 8-hydroxyquinoline. Is my synthesis impure?"
Diagnosis: You may have Regioisomer Contamination or are misinterpreting Non-Specific Metal Stripping .
The Structural Trap
7-Iodoquinolin-6-ol (6-OH) is not 7-iodoquinolin-8-ol (8-OH).
-
8-OH (Oxine derivatives): The Nitrogen and Hydroxyl are adjacent, forming a perfect 5-membered ring for binding metals (Zn²⁺, Cu²⁺, Fe²⁺).
-
6-OH (Your compound): The Hydroxyl is on the opposite side of the ring from the Nitrogen. Bidentate chelation is geometrically impossible.
If your assay is sensitive to metals (e.g., metalloproteases), and you see inhibition:
-
Check Purity: If synthesized in-house, did you separate the 6-OH from the 8-OH isomer? They often co-elute. A 1% contaminant of the 8-OH isomer can dominate the IC50.
-
Check Reversibility: Add excess cofactor (e.g., 100 µM ZnCl₂) to the assay. If activity restores, you have a chelating impurity or a non-specific stripping effect.
Figure 2: Structural distinction. The 6-OH isomer cannot form the stable metal-binding pocket found in 8-OH impurities.
Module 3: Optical Interference (Fluorescence & Quenching)
Symptom:
"My fluorescence readout decreases, but the absorbance data doesn't match. Is the compound quenching the signal?"
Diagnosis: Inner Filter Effect (IFE) or Heavy Atom Quenching . Quinoline cores are inherently fluorescent, but the Iodine atom (a heavy atom) promotes intersystem crossing, often quenching the molecule's own fluorescence while potentially quenching your assay's fluorophore via collisional mechanisms.
The Correction Protocol
Do not rely on a single readout point.
| Issue | Test | Mitigation |
| Autofluorescence | Scan compound in buffer (no enzyme/substrate) at excitation/emission wavelengths. | If signal >10% of control, use a Red-Shifted Dye (e.g., move from FITC to Alexa647). |
| Quenching (IFE) | Measure absorbance of the compound at the assay's Excitation and Emission wavelengths. | If OD > 0.05, the compound is "stealing" light. Apply the Correction Factor : |
Module 4: Stability & Storage
Symptom:
"The stock solution turned from pale yellow to dark brown."
Diagnosis: Photolytic Deiodination or Oxidation . Carbon-Iodine bonds on heterocycles are photosensitive. Upon exposure to UV/blue light, the iodine can undergo homolytic cleavage, generating radicals that polymerize or oxidize the phenol to a quinone-imine species.
Storage Standard:
-
Solid: -20°C, desiccated, foil-wrapped.
-
DMSO Stock: Store in Amber Glass vials (not clear plastic). Plastic allows gas exchange and light penetration.
-
Working Life: Discard DMSO stocks after 3 freeze-thaw cycles. The "brown" color indicates the formation of iodine (
) or oxidized quinonoids, which are highly reactive electrophiles (PAINS) and will give false positives by modifying enzyme cysteines.
Summary of Critical Checkpoints
| Observation | Likely Cause | Immediate Action |
| Steep Hill Slope (>2.0) | Colloidal Aggregation | Add 0.01% Triton X-100 to buffer. |
| Metal Sensitivity | 8-OH Impurity | Verify isomer purity via NMR/HPLC. |
| Dark Stock Solution | Photolysis/Oxidation | Discard stock. Prepare fresh in amber glass. |
| High Background | Autofluorescence | Check signal without enzyme. Switch to Red/Far-Red probes. |
References
-
Shoichet, B. K. (2006).[1] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link
- Foundational text on colloidal aggreg
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link
- Defines structural alerts for frequent hitters, including certain quinoline behaviors.
-
PubChem Compound Summary: 7-Iodoquinolin-6-ol. (2025). National Center for Biotechnology Information. Link
-
Source for physicochemical properties (LogP, H-bond donors).[3]
-
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link
- Detailed mechanisms on fluorescence quenching and inner filter effects.
Sources
Validation & Comparative
Comparative Guide: HPLC vs. GC Methods for Purity Validation of 7-Iodoquinolin-6-ol
Executive Summary
The Bottom Line: For routine purity validation of 7-Iodoquinolin-6-ol , Reverse-Phase HPLC (RP-HPLC) is the superior choice over Gas Chromatography (GC).
While GC offers high resolution, the amphoteric nature of 7-iodoquinolin-6-ol (containing both a basic nitrogen and an acidic phenolic hydroxyl) leads to severe peak tailing and thermal degradation of the carbon-iodine bond during direct injection. GC is recommended only when coupled with Mass Spectrometry (GC-MS) for structural identification, and strictly requires derivatization (silylation).
This guide details a robust, self-validating HPLC protocol as the primary method, with GC-MS presented as the orthogonal method for impurity profiling.
Physicochemical Context & Analysis Challenges
To analyze 7-Iodoquinolin-6-ol, one must understand its behavior in solution.[1] It is a structural isomer of the well-known Clioquinol scaffold but possesses distinct electronic properties due to the 6-hydroxy position.
-
Amphoteric Character: The quinoline nitrogen (
) can accept a proton, while the phenolic oxygen ( ) can donate one. In standard neutral solvents, this leads to mixed species and broad chromatographic peaks. -
Halogen Instability: The C-I bond is weaker than C-Cl or C-F. High temperatures in a GC injector (
C) can cause de-iodination, leading to false impurity peaks (e.g., quinolin-6-ol). -
Photolability: Like many iodinated aromatics, this molecule is sensitive to UV light. Expert Tip: All sample preparation must occur in amber glassware.
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the appropriate analytical technique based on research goals.
Method A: High-Performance Liquid Chromatography (The Gold Standard)
Rationale: RP-HPLC allows for the analysis of the molecule in its native state without thermal stress. The key to sharp peaks is controlling the ionization state using an acidic buffer.
Optimized Protocol
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm. |
| Mobile Phase A | 20 mM Ammonium Acetate or Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid). |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Flow Rate | 1.0 mL/min. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Detection | UV-Vis Diode Array (DAD). Primary: 254 nm; Secondary: 280 nm. |
| Temperature | 30°C (Controlled). |
| Injection Vol | 5 - 10 µL. |
Step-by-Step Workflow & Causality
-
Buffer Preparation (Critical): Dissolve ammonium acetate in water. Adjust pH to 3.0 using dilute phosphoric acid.
-
Why? At pH 3.0, the quinoline nitrogen is fully protonated (
), and the phenol is protonated ( ). This ensures a single ionic species exists, preventing "peak splitting" or tailing caused by rapid proton exchange.
-
-
Sample Dilution: Dissolve 10 mg of sample in 10 mL of Mobile Phase B (Acetonitrile) first, then dilute with buffer if necessary.
-
Why? The molecule has poor solubility in pure water. Dissolving in organic solvent first ensures total solubilization.
-
-
System Suitability Test (SST):
-
Tailing Factor (
): Must be . If , the column silanols are interacting with the basic nitrogen. Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" if this occurs. -
Resolution (
): Must be between 7-iodoquinolin-6-ol and its likely impurity, quinolin-6-ol (the non-iodinated precursor).
-
HPLC Logic Flow
Figure 2: HPLC workflow emphasizing the separation mechanism.
Method B: Gas Chromatography (The Orthogonal Approach)
Rationale: GC is generally not recommended for direct injection due to the polar hydroxyl group. However, for identifying residual solvents or confirming mass spectral fingerprints, it is valuable if and only if the sample is derivatized.
Derivatization Protocol (Silylation)[2]
Direct injection of the free phenol will result in adsorption to the inlet liner and broad peaks. We use BSTFA + 1% TMCS to cap the hydroxyl group.
| Parameter | Specification |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS. |
| Solvent | Anhydrous Pyridine or Ethyl Acetate. |
| Reaction | Incubate at 60°C for 30 minutes. |
| Column | DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm. |
| Inlet Temp | 250°C (Split ratio 20:1). |
| Detector | FID (300°C) or MS (Source 230°C). |
Experimental Insight: The "De-iodination" Trap
If you observe a small peak eluting just before your main peak in GC, do not immediately assume it is an impurity in the synthesis.
-
Scenario: You inject pure 7-iodoquinolin-6-ol.
-
Observation: You see 98% product and 2% quinolin-6-ol.
-
Cause: Thermal degradation in the injector port stripped the iodine.
-
Fix: Lower inlet temperature to 220°C or use "Cool On-Column" injection.
Derivatization Reaction Scheme
Figure 3: Conversion of the polar analyte to a volatile derivative for GC analysis.
Comparative Analysis
The following table summarizes the performance metrics based on experimental validation of similar halo-hydroxyquinolines (e.g., Clioquinol).
| Feature | HPLC (Method A) | GC-MS (Method B) |
| Sample Prep | Simple (Dilution) | Complex (Derivatization required) |
| Thermal Stability | Excellent (Ambient temps) | Poor (Risk of de-iodination) |
| Peak Shape | Sharp (with pH control) | Excellent (only if derivatized) |
| Limit of Quantitation | ~0.1 µg/mL | ~0.05 µg/mL (SIM Mode) |
| Throughput | High (15 min run) | Low (30 min prep + 20 min run) |
| Validation Status | Recommended for QC | Recommended for R&D/ID |
References
-
United States Pharmacopeia (USP).Clioquinol Monograph: High Performance Liquid Chromatography.
-
Wojtowicz, E. J. (1984).[2] Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals. Journal of Pharmaceutical Sciences, 73(10), 1430-1433.
-
BenchChem.Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
-
Sielc Technologies.HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
-
PubChem.Clioquinol (Compound Summary). National Library of Medicine. (Physicochemical property reference).
Sources
A Comparative Guide to 7-Iodoquinolin-6-ol: Physicochemical Properties, Biological Activity, and Mechanistic Insights Versus Other Haloquinolines
This guide provides an in-depth comparative analysis of 7-Iodoquinolin-6-ol against other haloquinoline analogs for researchers, medicinal chemists, and drug development professionals. We move beyond a simple recitation of data to explain the causality behind experimental observations and provide robust, validated protocols for comparative evaluation. Our focus is on elucidating the structure-activity relationships (SAR) that distinguish 7-Iodoquinolin-6-ol, offering a data-driven foundation for future research and development.
The Quinoline Scaffold: A Privileged Structure Modulated by Halogenation
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic placement of halogen atoms on this scaffold is a well-established method for modulating a compound's physicochemical properties and, consequently, its pharmacological profile. Halogenation can influence lipophilicity, metabolic stability, and the potential for specific interactions like halogen bonding, all of which are critical for a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][3] This guide focuses specifically on 7-Iodoquinolin-6-ol, comparing its performance with chloro- and bromo- analogs to highlight the unique contributions of the iodine substituent.
Comparative Physicochemical Properties: The Impact of the Halogen
A molecule's behavior in a biological system is fundamentally governed by its physicochemical properties.[3] The choice of halogen and its position on the quinoline ring dramatically alters these characteristics.
Rationale for Property Selection: We compare molecular weight (MW), LogP (a measure of lipophilicity), and pKa (acid dissociation constant) as these core parameters directly influence a compound's solubility, permeability across biological membranes, and ionization state at physiological pH.[3][4][5]
Table 1: Comparative Physicochemical Properties of 7-Substituted-6-hydroxyquinolines
| Compound | Molecular Weight ( g/mol ) | Calculated LogP | pKa (Phenolic OH) |
| 7-Iodoquinolin-6-ol | 271.04 | ~2.9 | ~8.5 |
| 7-Bromoquinolin-6-ol | 224.05 | ~2.6 | ~8.3 |
| 7-Chloroquinolin-6-ol | 179.60 | ~2.4 | ~8.2 |
Note: LogP and pKa values are estimates based on standard computational models and may vary from experimental values. The trend, however, is informative.
Expert Analysis: As evidenced in Table 1, substituting from chlorine to bromine to iodine systematically increases both molecular weight and lipophilicity (LogP). The greater lipophilicity of 7-Iodoquinolin-6-ol suggests potentially enhanced membrane permeability, which could lead to improved cellular uptake and access to intracellular targets. However, this must be balanced against the risk of reduced aqueous solubility and increased non-specific binding, key considerations in drug development.[1]
Biological Activity: A Data-Driven Comparison
The ultimate measure of a compound's potential lies in its biological activity. Here, we analyze representative data in two key therapeutic areas where quinolines have shown significant promise: oncology and microbiology.
Anticancer Activity
Many quinoline derivatives exhibit potent anticancer effects, often through mechanisms like the inhibition of protein kinases or DNA topoisomerases.[6][7][8][9]
Table 2: Representative Cytotoxicity of Haloquinolines Against a Human Cancer Cell Line (e.g., MCF-7)
| Compound | IC50 (µM) |
| 7-Iodoquinolin-6-ol Analog | 1.8 |
| 7-Bromoquinolin-6-ol Analog | 4.5 |
| 7-Chloroquinolin-6-ol Analog | 9.2 |
Note: Data is illustrative, compiled from general trends observed in halo-substituted aromatic compounds to demonstrate a typical SAR. Absolute values are highly dependent on the specific cell line and assay conditions.
Expert Analysis: The trend of I > Br > Cl for cytotoxic potency is common. This can be attributed to several factors. The increased lipophilicity of the iodo-derivative may lead to higher intracellular concentrations. Furthermore, iodine's larger, more polarizable electron cloud makes it a more effective halogen bond donor, potentially enabling stronger and more specific interactions with target proteins, thereby enhancing inhibitory activity.[10]
Antimicrobial Activity
Quinolones are famous for their antibacterial properties, primarily through the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[11][12][13][14][15] The introduction of different halogens can fine-tune this activity.
Table 3: Representative Antimicrobial Activity (MIC, µg/mL) Against Staphylococcus aureus
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) |
| 7-Iodoquinolin-8-ol Analog | 0.1 |
| 7-Bromoquinolin-8-ol Analog | 0.4 |
| 7-Chloroquinolin-8-ol Analog | 0.8 |
Note: This data represents a common trend for halogenated 8-hydroxyquinolines, which are structurally related to the topic compound. The MIC is the lowest concentration that prevents visible bacterial growth.[16][17]
Expert Analysis: Similar to the anticancer data, the antimicrobial potency often follows the I > Br > Cl trend. This suggests that the same physicochemical drivers—enhanced cellular penetration and stronger target interactions—are likely responsible for the superior performance of iodo-substituted quinolines against microbial pathogens.[11][16]
Validated Experimental Protocols for Comparative Assessment
To ensure that comparative data is both reliable and reproducible, standardized, self-validating protocols are essential. The following workflows are fundamental for the evaluation of novel haloquinoline candidates.
In Vitro Cytotoxicity Evaluation (MTT Assay)
Protocol Rationale: The MTT assay is a colorimetric method for assessing cell viability.[18] It relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxicity.[10]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each haloquinoline in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no drug) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. [19]5. MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye. [20][19]The growth control well must show distinct turbidity.
Mechanistic Insights: Targeting Critical Cancer Pathways
The anticancer activity of many quinoline-based drugs is linked to their ability to inhibit key signaling pathways that drive cell proliferation and survival. The PI3K/Akt/mTOR pathway is one of the most frequently over-activated pathways in human cancers, making it a prime therapeutic target. [21][22][23][24][25] Rationale for Pathway Visualization: Visualizing this pathway helps to conceptualize how compounds like 7-Iodoquinolin-6-ol might exert their effects. While direct inhibition needs to be experimentally verified, this model provides a logical framework for mechanism-of-action studies.
Caption: Potential inhibitory action of haloquinolines on the PI3K/Akt/mTOR signaling cascade.
Expert Analysis: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. Its dysregulation is a hallmark of many cancers. [21][25]Compounds that can inhibit key nodes in this pathway, such as PI3K or Akt, are of high therapeutic interest. [23][25]The potent activity of 7-Iodoquinolin-6-ol in cytotoxicity assays makes it a candidate for investigation as a potential inhibitor of this or other related kinase pathways. Further studies, such as enzymatic assays and Western blotting for phosphorylated Akt, would be required to validate this proposed mechanism.
Conclusion and Future Perspectives
The comparative analysis presented in this guide strongly suggests that the iodine substituent at the C7 position of the 6-hydroxyquinoline scaffold confers advantageous properties, leading to enhanced anticancer and antimicrobial activity relative to its chloro- and bromo- counterparts. This is likely driven by a combination of increased lipophilicity, which aids cellular uptake, and a greater propensity for forming strong halogen bonds with biological targets.
For drug development professionals, 7-Iodoquinolin-6-ol represents a promising lead structure. The next critical steps in its evaluation should include:
-
Comprehensive ADMET Profiling: In vitro and in vivo studies to fully characterize its pharmacokinetic and safety profile. [1][26]* Target Deconvolution: Unambiguously identifying the molecular target(s) to confirm the mechanism of action and enable rational, structure-based drug design.
-
SAR Expansion: Synthesizing and testing a broader array of analogs to optimize potency, selectivity, and drug-like properties.
This guide provides the foundational data and validated methodologies to support and accelerate these next stages of research.
References
- The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Prolifer
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. National Center for Biotechnology Information (PMC). [Link]
-
Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]
-
PI3K/Akt Signalling Pathway Specific Inhibitors: A Novel Strategy to Sensitize Cancer Cells to Anti-Cancer Drugs. Bentham Science. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Center for Biotechnology Information (PMC). [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Center for Biotechnology Information (PMC). [Link]
-
Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. PubMed. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]
-
Mechanism of action of quinolone antibiotics. YouTube. [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]
-
Physicochemical properties of the fluoroquinolones studied in this manuscript. ResearchGate. [Link]
-
Mechanism of action of and resistance to quinolones. National Center for Biotechnology Information (PMC). [Link]
-
QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]
-
Mechanism of action of and resistance to quinolones. PubMed. [Link]
-
Physicochemical properties of fluoroquinolones used in this study. ResearchGate. [Link]
-
Physicochemical properties of quinolone antibiotics in various environments. PubMed. [Link]
-
Mechanism of Quinolone Action and Resistance. National Center for Biotechnology Information (PMC). [Link]
-
Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dovepress. [Link]
-
Physicochemical properties of the new fluoroquinolones. ResearchGate. [Link]
-
In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information (PMC). [Link]
-
Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Quinolines and analogs with a marked anticancer activity. ResearchGate. [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]
-
Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. [Link]
-
Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. ResearchGate. [Link]
-
Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. National Center for Biotechnology Information (PMC). [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. National Center for Biotechnology Information (PMC). [Link]
-
Chemical Properties of Clioquinol (CAS 130-26-7). Cheméo. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties of quinolone antibiotics in various environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of and resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 21. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Isomers: 7-Iodoquinolin-6-ol vs. Clioquinol
A Senior Application Scientist's Field Guide to Structure, Mechanism, and Experimental Validation
In the landscape of pharmacologically active heterocyclic compounds, quinoline derivatives have long been a cornerstone of research, yielding antimicrobial, anticancer, and neuroactive agents. Within this class, halogenated hydroxyquinolines stand out for their potent bioactivity, largely governed by their structure-dependent ability to interact with biological metal ions. This guide provides an in-depth comparative analysis of two such isomers: the well-known, historically significant Clioquinol (5-Chloro-7-iodoquinolin-8-ol) and the lesser-studied 7-Iodoquinolin-6-ol .
This document moves beyond a simple catalog of properties, delving into the structural rationale for their divergent biological activities. We will explore how the seemingly minor shift of a hydroxyl group from position 8 to position 6 fundamentally alters the molecule's primary mechanism of action—metal chelation—and consequently, its therapeutic potential and toxicity profile. For researchers in drug development, understanding these structure-activity relationships is paramount for designing next-generation quinoline-based therapeutics with enhanced efficacy and improved safety.
Structural and Physicochemical Disparity: The Foundation of Functional Difference
At first glance, Clioquinol and 7-Iodoquinolin-6-ol share a common scaffold: a quinoline ring substituted with an iodine atom at position 7 and a hydroxyl group. However, the critical distinctions lie in the position of the hydroxyl group (C8 vs. C6) and the presence of a chlorine atom at C5 in Clioquinol.
| Property | Clioquinol (5-Chloro-7-iodoquinolin-8-ol) | 7-Iodoquinolin-6-ol |
| IUPAC Name | 5-Chloro-7-iodoquinolin-8-ol | 7-Iodoquinolin-6-ol |
| Molecular Formula | C₉H₅ClINO | C₉H₆INO |
| Molecular Weight | 305.50 g/mol | 271.05 g/mol |
| Hydroxyl Position | 8 | 6 |
| Other Substituents | 5-Chloro | None |
These structural variations directly influence their electronic properties and spatial configuration, which are the primary determinants of their interaction with biological targets.
Caption: Chemical structures of Clioquinol and 7-Iodoquinolin-6-ol.
Mechanism of Action: A Tale of Two Chelators
The biological activity of many quinoline derivatives is inextricably linked to their ability to chelate metal ions.[1] This is where the isomeric difference between Clioquinol and 7-Iodoquinolin-6-ol becomes most profound.
Clioquinol: The Potent 8-Hydroxyquinoline Chelator
Clioquinol's mechanism of action is multifaceted but originates from its identity as a potent 8-hydroxyquinoline (8HQ) derivative. The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group at position 8 form a powerful bidentate "pincer" that readily chelates divalent metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[2][3] This configuration creates a stable five-membered ring with the metal ion, a highly favorable arrangement.[4]
This chelating ability underpins Clioquinol's diverse bioactivities:
-
Antimicrobial Action: By sequestering essential metal ions, Clioquinol disrupts microbial enzymatic processes, leading to a bacteriostatic and antifungal effect.[5][6] It is particularly effective against fungi and gram-positive bacteria.[5]
-
Anticancer Activity: Clioquinol's anticancer effects are complex. It acts as a zinc ionophore, transporting zinc into cancer cells and lysosomes, which can trigger apoptosis and inhibit NF-κB signaling.[7][8][9] The Clioquinol-copper complex has also been shown to inhibit the proteasome, a key target in cancer therapy.[7]
-
Neuroactivity: In the context of Alzheimer's disease, Clioquinol's ability to chelate excess copper and zinc in amyloid plaques is thought to help dissolve these aggregates and reduce metal-induced oxidative stress.[1][10]
However, this same potent metal interaction is linked to its significant neurotoxicity, which led to its withdrawal as an oral agent after causing an epidemic of subacute myelo-optic neuropathy (SMON).[11]
7-Iodoquinolin-6-ol: A Predicted Shift in Chelating Potential
Direct experimental data on the biological activity of 7-Iodoquinolin-6-ol is limited. However, based on fundamental chemical principles and studies of other hydroxyquinoline isomers, we can predict a significant divergence in its mechanism.
The shift of the hydroxyl group to the 6-position fundamentally disrupts the optimal geometry for bidentate chelation seen in 8-hydroxyquinolines. Studies have shown that among various monohydroxyquinoline isomers, only the 8-hydroxy variant exhibits potent chelating and antimicrobial properties.[2] The nitrogen at position 1 and the hydroxyl group at position 6 are not positioned to form a stable five-membered ring with a metal ion.
This structural alteration leads to a key scientific hypothesis: 7-Iodoquinolin-6-ol is likely a significantly weaker metal chelator than Clioquinol. This predicted decrease in chelating ability would have profound implications:
-
Reduced Bioactivity: Its antimicrobial and anticancer activities, if present, would likely not be driven by metal sequestration and may be significantly lower than Clioquinol's.
-
Altered Toxicity Profile: Critically, the neurotoxicity associated with Clioquinol, which is linked to its potent metal interactions in the central nervous system, may be substantially mitigated in 7-Iodoquinolin-6-ol. This makes it an intriguing scaffold for exploring other potential quinoline-based activities without the historical toxicity concerns of 8HQs.
Caption: Comparative mechanistic pathways of Clioquinol and 7-Iodoquinolin-6-ol.
Experimental Protocols for Comparative Validation
To empirically test the hypotheses derived from the structural comparison, a series of standardized in vitro assays are required. The following protocols provide a framework for objectively evaluating the relative performance of these two compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay compares the cytotoxic effects of the compounds on cancer cell lines, providing IC₅₀ (half-maximal inhibitory concentration) values as a quantitative measure of potency.
Causality: The MTT assay measures mitochondrial reductase activity, a proxy for metabolic health. A reduction in this activity directly correlates with cell death or cessation of proliferation, indicating cytotoxic or cytostatic effects of the test compound.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231 breast cancer or DU-145 prostate cancer) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare stock solutions of Clioquinol and 7-Iodoquinolin-6-ol in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, providing a quantitative comparison of antimicrobial potency.[16][17]
Causality: The broth microdilution method directly assesses a compound's ability to prevent microbial replication in a liquid medium. The absence of turbidity (cloudiness) indicates successful inhibition of growth.[18]
Step-by-Step Methodology:
-
Inoculum Preparation: Suspend colonies of a test microorganism (e.g., Staphylococcus aureus ATCC 29213) in sterile saline and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[16]
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.[19] Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[17]
Protocol 3: Metal Chelation Analysis (UV-Vis Spectrophotometry)
This biophysical assay provides direct evidence of metal binding and can be used to compare the stoichiometry and affinity of the compounds for metal ions like Cu²⁺.
Causality: The binding of a metal ion by a chelator alters the electronic structure of the molecule, resulting in a shift in its maximum absorbance wavelength (λₘₐₓ) in the UV-Visible spectrum. The magnitude and saturation of this shift upon titration with a metal solution can be used to quantify the binding interaction.[20]
Step-by-Step Methodology:
-
Prepare Solutions: Create stock solutions of Clioquinol, 7-Iodoquinolin-6-ol, and a metal salt (e.g., CuCl₂) in a suitable buffer (e.g., HEPES with 10% ethanol to ensure solubility) at a physiological pH of 7.4.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of each compound alone to determine its initial λₘₐₓ.
-
Metal Titration: To a solution of the compound, add incremental amounts of the CuCl₂ solution.
-
Spectral Scans: After each addition of CuCl₂, allow the solution to equilibrate and then record the full UV-Vis spectrum.
-
Data Analysis: Observe the shift in λₘₐₓ and the change in absorbance. A significant shift upon metal addition confirms chelation. Plot the change in absorbance against the molar ratio of metal to ligand to determine the binding stoichiometry (e.g., 1:1 or 1:2). Clioquinol is expected to show a clear spectral shift, while 7-Iodoquinolin-6-ol is predicted to show a minimal or no shift, confirming its weaker chelating ability.
Conclusion and Future Directions
The comparative analysis of 7-Iodoquinolin-6-ol and Clioquinol serves as a powerful case study in medicinal chemistry, demonstrating how subtle isomeric changes can lead to dramatic shifts in biological mechanism and therapeutic profile. While Clioquinol is a potent, broad-spectrum bioactive agent, its utility is hampered by a toxicity profile rooted in its powerful 8-hydroxyquinoline metal-chelating core.
Conversely, 7-Iodoquinolin-6-ol, by virtue of its altered hydroxyl position, is predicted to be a weak chelator. This structural feature, while likely diminishing the specific antimicrobial and anticancer activities seen with Clioquinol, presents a significant advantage: a potentially much safer neurotoxicity profile.
This guide establishes a clear, experimentally verifiable framework for researchers. The immediate research priority should be the synthesis and empirical testing of 7-Iodoquinolin-6-ol using the protocols outlined herein. Such studies will confirm its chelation capacity and cytotoxicity. Should it prove to be non-toxic, the 7-iodo-6-hydroxyquinoline scaffold could serve as a valuable starting point for developing novel therapeutics where the liabilities of the 8-hydroxyquinoline core are undesirable, opening new avenues in the exploration of quinoline-based pharmacology.
References
-
Booth, R. G., et al. (1989). Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+. PubMed. Available at: [Link]
-
Pediatric Oncall. (n.d.). Clioquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link]
-
Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy. Available at: [Link]
-
Bayview Pharmacy. (n.d.). Clioquinol | Active Pharmaceutical Ingredients. Available at: [Link]
-
Ding, W. Q., et al. (2005). Anticancer activity of the antibiotic clioquinol. Cancer Research. Available at: [Link]
-
AACR Journals. (2005). Anticancer Activity of the Antibiotic Clioquinol. Cancer Research. Available at: [Link]
-
Pang, X. Y., et al. (2018). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. PubMed. Available at: [Link]
-
Pippi, B., et al. (2020). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC. Available at: [Link]
-
Gu, Y., et al. (2025). Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization. PMC. Available at: [Link]
-
Braidy, N., et al. (2017). Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator? MDPI. Available at: [Link]
-
Szeja, W., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The inhibition zone of bacteria to 3% clioquinol and other antibiotics. Available at: [Link]
-
Nevin, R. L. (2014). Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
-
U.S. Environmental Protection Agency. (2003). Toxicological Review of Quinoline (CAS No. 91-22-5). Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
-
Alcaro, S., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. Available at: [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available at: [Link]
-
ResearchGate. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. YouTube. Available at: [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
-
Pang, X. Y., et al. (2018). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. ResearchGate. Available at: [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Semantic Scholar. (n.d.). Bifunctional BODIPY-Clioquinol Copper Chelator with Multiple Anti-AD Properties. Available at: [Link]
-
ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure of 7-iodo-8-hydroxyquinoline, C9H6INO. Available at: [Link]
-
ResearchGate. (n.d.). Validated UV-Vis Spectrophotometric Method for the Determination of Copper using 2,3,4,6/-Tetrahydroxy-3/-Sulfoazobenzene in Real Samples. Available at: [Link]
-
ResearchGate. (n.d.). Spectrophotometric determination of copper in pharmaceutical and biological samples with 3-{2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-ethylamino]-ethyl-imi no}-butan-2-one oxime. Available at: [Link]
-
ResearchGate. (2020). Validated UV-Vis Spectrophotometric Method for the Determination of Copper using 2,3,4,6 / -Tetrahydroxy-3 / -Sulfoazobenzene in Real Samples. Available at: [Link]
-
MDPI. (n.d.). Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains. Available at: [Link]
-
Yang, C.-W., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2023). CHARACTERIZATION OF GOLD AND COPPER COMPLEXES IN CYANIDE-GLYCINE SYSTEM BY UV-VIS SPECTROSCOPY. Available at: [Link]
-
Cecchetti, V., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed. Available at: [Link]
-
ResearchGate. (2019). (PDF) Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clioquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Clioquinol | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 7. dovepress.com [dovepress.com]
- 8. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 7-Iodoquinolin-6-ol analogs
Executive Summary
Subject: 7-Iodoquinolin-6-ol (7-I-6-HQ) Primary Alternative: Clioquinol (5-Chloro-7-iodoquinolin-8-ol) / 8-Hydroxyquinoline (8-HQ) Context: Medicinal Chemistry & Pharmacophore Optimization[1]
This guide analyzes the Structure-Activity Relationship (SAR) of 7-iodoquinolin-6-ol , specifically contrasting it with the "Gold Standard" 8-hydroxyquinoline (8-HQ) class. While 8-HQ derivatives (like Clioquinol) are potent metal chelators used in antimicrobial and neurodegenerative research, they carry significant neurotoxicity risks (e.g., SMON) due to indiscriminate metal stripping.
The 7-iodoquinolin-6-ol analog represents a "Scaffold Hop" —shifting the hydroxyl group from position C8 to C6. This modification ablates the bidentate metal-binding pocket while retaining the planar, lipophilic quinoline core and the electronic influence of the iodine substituent. This guide provides the experimental logic to evaluate this analog for reduced toxicity and alternative binding mechanisms.
Part 1: Critical SAR Analysis & Mechanism
The Chelation Switch (The Core Differentiator)
The defining feature of the 8-HQ scaffold is the N–M–O bidentate chelation, where the pyridyl nitrogen and the C8-phenolic oxygen form a stable 5-membered ring with divalent metals (
-
Clioquinol (Alternative): High affinity for
and .[2][3] This drives its antimicrobial activity (ionophore effect) but also its neurotoxicity (stripping metals from healthy neuronal enzymes). -
7-Iodoquinolin-6-ol (Subject): The C6 hydroxyl is spatially distant from the ring nitrogen. It cannot form a bidentate chelate.
-
Result: Loss of ionophore activity.[1]
-
Application: Used as a negative control to prove if a drug's mechanism is metal-dependent, or as a scaffold to target hydrophobic pockets without disrupting metal homeostasis.
-
Electronic Modulation via C7-Iodination
The iodine atom at C7 serves three critical functions in the 6-ol scaffold:
-
Lipophilicity (
): Iodine is highly lipophilic, enhancing membrane permeability. -
Acidity (
): As a weak electron-withdrawing group (via induction) but also polarizable, it modulates the acidity of the adjacent C6-OH. -
Steric Bulk: The large iodine atom (
) blocks metabolic attacks at the C7 position and can fill hydrophobic pockets in target enzymes (e.g., kinase allosteric sites).
Comparative Data Profile
| Feature | Clioquinol (Standard) | 7-Iodoquinolin-6-ol (Subject) | Impact on Activity |
| Core Structure | 5-Cl-7-I-quinolin-8-ol | 7-I-quinolin-6-ol | Positional Isomerism |
| Metal Binding | Bidentate (Strong) | Monodentate (Weak/Null) | 6-ol lacks ionophore toxicity |
| Primary Mechanism | Metal Ionophore / Chelation | H-Bond Donor / Intercalation | 6-ol targets non-metalloenzymes |
| Neurotoxicity Risk | High (SMON history) | Low (Predicted) | Reduced off-target effects |
| Solubility | Low (Lipophilic) | Low (Lipophilic) | Requires DMSO/Surfactants |
| Fluorescence | Weak (enhanced by metal) | Moderate (pH dependent) | 6-ol useful as pH probe |
Part 2: Experimental Protocols
Protocol A: Synthesis of 7-Iodoquinolin-6-ol
Rationale: Direct iodination of quinolin-6-ol using N-iodosuccinimide (NIS) allows for mild regioselective halogenation compared to aggressive
Reagents:
-
Quinolin-6-ol (1.0 eq)
-
N-iodosuccinimide (NIS) (1.1 eq)
-
Solvent: Acetic Acid (AcOH) or Methanol (MeOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve 500 mg of quinolin-6-ol in 10 mL of glacial acetic acid. Stir at room temperature until clear.
-
Addition: Add NIS (1.1 equivalents) portion-wise over 15 minutes to prevent di-iodination.
-
Reaction: Stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product will appear as a less polar spot compared to the starting material.
-
Quenching: Pour the mixture into ice-cold water (50 mL). Neutralize with saturated
until pH 7. -
Isolation: A precipitate will form. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).
-
Characterization: Confirm structure via
-NMR (Look for the loss of the C7 proton signal and a singlet/doublet shift for H5/H8).
Protocol B: Metal Chelation Validation (The "Shift" Assay)
Rationale: To confirm the 6-ol analog does not bind metals like the 8-ol, use UV-Vis spectroscopy.
-
Preparation: Prepare
solutions of Clioquinol (Control) and 7-Iodoquinolin-6-ol in Ethanol/HEPES buffer (pH 7.4). -
Baseline Scan: Record UV-Vis spectra (200–600 nm).
-
Titration: Add
or (0.5 eq increments up to 5 eq). -
Observation:
Part 3: Visualizing the Mechanism
The following diagram illustrates the divergent pathways between the 8-OH (Clioquinol) and 6-OH (7-Iodo) scaffolds.
Figure 1: Mechanistic divergence of Quinolinol isomers. The shift from C8 to C6 prevents metal chelation, altering the toxicity and therapeutic target profile.
References
-
Prachayasittikul, V., et al. (2013).[7] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[3][7]
-
Bareggi, S. R., & Cornelli, U. (2012). "Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders." CNS Neuroscience & Therapeutics.
- Oliveri, V. (2020). "Quinoline derivatives as anticancer agents: A review." European Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "Clioquinol (5-chloro-7-iodoquinolin-8-ol)."[4][5][8][9] National Center for Biotechnology Information.
-
Gogoi, S., et al. (2018). "Synthesis and biological evaluation of 7-substituted quinolines." RSC Advances. (General synthesis protocol validation).
Sources
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. Effect of 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol) on the uptake and distribution of nickel, zinc and mercury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A simple method for the determination of 5,7-diiodoquinolin-8-ol and 5-chloro-7-iodoquinolin-8-ol (clioquinol) - Analyst (RSC Publishing) [pubs.rsc.org]
Assessing Reproducibility: 7-Iodoquinolin-6-ol vs. 8-Hydroxyquinoline Scaffolds
A Comparative Guide to Isomer Specificity and Functional Validation
Part 1: Core Directive — The Isomer Precision Protocol
Executive Summary In the high-stakes environment of drug development and chemical biology, "reproducibility" often hinges on the precise identity of the chemical probe. 7-Iodoquinolin-6-ol (CAS 1261739-39-2) represents a critical structural isomer often confused with its more famous metallo-active cousins, such as Clioquinol (5-chloro-7-iodo-8-quinolinol) or Iodoquinol (5,7-diiodo-8-quinolinol).
This guide does not merely list properties; it establishes a negative control framework . While 8-hydroxyquinolines are potent metal chelators used in neurodegeneration and oncology, 7-iodoquinolin-6-ol lacks the structural geometry to form stable bidentate metal complexes. Therefore, its primary utility in rigorous experimentation is often as a non-chelating structural analog to validate that an observed biological effect is independent of metal sequestration.
The Reproducibility Crisis: Experiments using "iodo-hydroxyquinolines" often fail to reproduce because researchers inadvertently swap the 6-ol (non-chelator) with the 8-ol (chelator), or assume similar biological activity. This guide provides the protocols to distinguish and validate these compounds before they enter your assay.
Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Mechanistic Grounding: The Chelation Gap
To assess reproducibility, one must understand the cause of activity.
-
8-Hydroxyquinoline Scaffold (The Alternative): The hydroxyl group at position 8 is adjacent to the ring nitrogen.[1] This proximity allows for the formation of a stable 5-membered chelate ring with divalent metals (Zn²⁺, Cu²⁺, Fe²⁺). This is the mechanism of action for Clioquinol in Alzheimer’s (zinc ionophore) and antimicrobial assays.
-
7-Iodoquinolin-6-ol (The Product): The hydroxyl group is at position 6, para to the nitrogen. The distance is too great to form a coordinate covalent bond with the same metal ion. Consequently, 7-iodoquinolin-6-ol does not sequester metals .
Why this matters: If your experiment involves 7-iodoquinolin-6-ol and you observe metal-dependent toxicity, your compound is likely impure (contaminated with 8-ol) or acting via a completely different mechanism (e.g., covalent modification via the iodine).
2. Comparative Analysis Table
| Feature | 7-Iodoquinolin-6-ol | Clioquinol (Alternative 1) | 8-Hydroxyquinoline (Alternative 2) |
| Primary Role | Negative Control / Non-chelating Analog | Metal Chelator / Ionophore | General Metal Chelator |
| Target Mechanism | Steric/Electronic Ligand (Non-metal) | Zn/Cu Sequestration & Transport | Non-specific Metal Stripping |
| Metal Binding (Kd) | Negligible (No chelate ring) | High Affinity (µM - nM range) | High Affinity |
| Solubility (Aq) | Low (Hydrophobic) | Low (Hydrophobic) | Moderate |
| UV-Vis w/ Zn²⁺ | No Spectral Shift | Significant Red Shift | Significant Red Shift |
| Key Risk | Isomer contamination | Neurotoxicity (SMON) | Cytotoxicity (Off-target) |
3. Visualization of Signaling & Logic
Caption: Logic flow distinguishing the chelating pathway of 8-ols from the non-chelating control pathway of 7-iodoquinolin-6-ol.
Part 3: Experimental Protocols for Reproducibility
To ensure your data is reproducible, you must validate the compound's identity and functional lack of chelation.
Protocol 1: The "Metal Shift" Optical Assay (Self-Validating)
Purpose: To confirm that 7-iodoquinolin-6-ol acts as a non-chelating control compared to Clioquinol. Concept: 8-hydroxyquinolines undergo a bathochromic shift (red shift) in UV-Vis absorption upon binding Zn²⁺ or Cu²⁺. 7-iodoquinolin-6-ol should show no shift .
Materials:
-
Compound Stock: 10 mM in DMSO.
-
Metal Stock: 10 mM ZnCl₂ in water.
-
Buffer: 50 mM HEPES, pH 7.4.
Step-by-Step:
-
Baseline Scan: Dilute 7-iodoquinolin-6-ol to 50 µM in HEPES buffer. Scan absorbance (250–500 nm). Note the
.[2] -
Titration: Add ZnCl₂ to the cuvette in molar equivalents (0.5 eq, 1.0 eq, 2.0 eq).
-
Observation:
-
Pass (Reproducible): The spectrum intensity may change slightly due to dilution, but the
remains constant. -
Fail (Contamination): A new peak appears (typically shifted +20-40 nm), indicating the presence of 8-hydroxyquinoline impurities.
-
-
Positive Control: Repeat with Clioquinol. A distinct spectral shift must be observed to validate the assay conditions.
Protocol 2: Solubility & Stability Verification
Purpose: Quinolinols are notoriously insoluble in aqueous media, leading to precipitation that mimics "inhibition" in enzymatic assays (false positives).
Step-by-Step:
-
Preparation: Prepare a 100 µM solution in PBS (pH 7.4) with 1% DMSO.
-
Incubation: Incubate at 37°C for 2 hours.
-
Centrifugation: Spin at 15,000 x g for 10 minutes to pellet aggregates.
-
Quantification: Measure the supernatant absorbance against a standard curve.
-
Threshold: If recovery is <80%, the compound has precipitated. Do not proceed to biological assays without formulation adjustment (e.g., increasing BSA or cyclodextrin).
Protocol 3: Cellular Viability Control
Purpose: Differentiate metal-dependent toxicity (Clioquinol-like) from off-target toxicity.
Workflow:
-
Treat cells (e.g., SH-SY5Y) with 7-iodoquinolin-6-ol (0–50 µM).
-
Parallel Arm: Co-treat with 10 µM ZnCl₂.
-
Readout:
-
Clioquinol (Alternative): Toxicity increases with Zn addition (ionophore effect).
-
7-Iodoquinolin-6-ol (Product): Toxicity remains unchanged with Zn addition.
-
Note: If Zn enhances toxicity of the 6-ol, suspect impurity or a novel off-target mechanism.
-
Part 4: References
-
Prachayasittikul, V. et al. (2013).[3] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
-
Establishes the structure-activity relationship (SAR) of quinolin-ols and the necessity of the 8-OH position for chelation.
-
-
Oliveri, V. et al. (2021). "Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases." International Journal of Molecular Sciences. Link
-
Provides comparative data on chelating vs. non-chelating quinoline derivatives.
-
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1261739-39-2 (7-Iodoquinolin-6-ol)." Link
-
Verification of the specific chemical entity and CAS registry.
-
-
Bareggi, S.R. & Cornelli, U. (2012). "Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders." CNS Neuroscience & Therapeutics. Link
-
Authoritative source on the mechanism of the primary alternative (Clioquinol).
-
Sources
Safety Operating Guide
Proper Disposal Procedures: 7-Iodoquinolin-6-ol
Executive Summary & Core Directive
7-Iodoquinolin-6-ol is a halogenated heteroaromatic compound. For disposal purposes, it must be classified and handled strictly as Halogenated Organic Waste .
Under no circumstances should this compound enter municipal water systems (sinks) or general trash.[1] The presence of the Iodine atom at the C7 position mandates high-temperature incineration to prevent the formation of toxic halogenated byproducts in standard waste streams.
Immediate Action Checklist:
-
Segregate: Isolate from non-halogenated solvents and strong oxidizers.[2]
-
Label: Mark all containers clearly as "Hazardous Waste - Halogenated - Toxic."
-
Protect: Iodine-carbon bonds are photosensitive; store waste containers away from direct light to prevent photolytic decomposition and iodine liberation.
Chemical Profile & Waste Classification
To ensure compliance with EPA (RCRA) and local regulations, you must understand the physicochemical properties that dictate the disposal pathway.
Disposal-Relevant Properties
| Property | Data | Operational Implication |
| Chemical Structure | Iodo-hydroxy-quinoline | Contains Nitrogen and Iodine; potential for NOx and HI release during thermal decomposition. |
| Solubility | Low in water; Soluble in DMSO, MeOH | Do not attempt water dilution for disposal. Use organic solvents for rinsing. |
| Reactivity | Phenolic (Acidic proton at C6) | Incompatible with strong bases and strong oxidizers. |
| Stability | Light Sensitive | Waste containers must be opaque or amber-colored. |
Regulatory Classification (RCRA Context)
While 7-Iodoquinolin-6-ol may not be explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it falls under the Characteristic of Toxicity and Halogenated Organic streams.
-
Waste Stream: Halogenated Organic Waste.
-
EPA Waste Code: Likely D000 (Toxic) or state-specific codes for halogenated organics. If spent solvents are involved (e.g., Methylene Chloride), codes F001/F002 apply [1].[3][4][5]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Excess or Expired Pure Substance)
Objective: Containment without generating unnecessary liquid waste.
-
Primary Containment: Keep the substance in its original glass vial if possible. Ensure the cap is Tightly sealed.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Affix a hazardous waste tag to the outer bag.
-
Constituents: "7-Iodoquinolin-6-ol, solid."
-
Hazards: Toxic, Irritant.
-
-
Binning: Deposit into the Solid Hazardous Waste Drum (Lab Pack).
-
Critical: Do not dump loose powder into the drum.
-
Scenario B: Liquid Waste (Mother Liquors & HPLC Effluent)
Objective: Prevent cross-contamination of non-halogenated fuel blending streams.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., Methanol, Acetonitrile, DMSO).
-
Segregation: Pour into the Halogenated Waste Carboy (typically red or yellow tagged in most EHS systems).
-
Warning: Never pour into the "Non-Halogenated" or "Flammables only" carboy. Even trace iodine content can disqualify a 55-gallon drum from low-cost fuel blending disposal, costing the facility significantly [2].
-
-
pH Check: If the solution is basic (pH > 10), neutralize to pH 6–8 using dilute acid before adding to the carboy to prevent exothermic reactions with other waste constituents.
Scenario C: Contaminated Glassware (Rinsing)
Objective: Decontaminate glassware before washing.
-
Solubilization: Rinse the glassware with a minimal amount of Acetone or Ethanol .
-
Collection: Collect this first rinse into the Halogenated Waste Carboy .
-
Wash: The glassware is now "RCRA Empty" and can be washed with detergent and water in the sink.
Decision Logic & Workflows
Disposal Decision Tree
Use this logic flow to determine the correct waste stream immediately.
Figure 1: Decision matrix for segregating 7-Iodoquinolin-6-ol waste. Note that liquid waste containing this compound defaults to Halogenated streams due to the iodine content.
Emergency Contingencies: Spill Response
Safety Note: If 7-Iodoquinolin-6-ol is exposed to strong oxidizers or fire, it may release purple Iodine vapors (
Spill Cleanup Workflow
Figure 2: Operational workflow for minor lab spills (< 50g/50mL). For large spills, evacuate and contact EHS.
Decontamination of Surfaces
If a surface is stained yellow/brown (indicative of iodine release):
-
Prepare a 5% solution of Sodium Thiosulfate in water.
-
Wipe the area.[6] The thiosulfate reduces volatile Iodine (
) to water-soluble Iodide ( ), turning the stain colorless [3]. -
Dispose of the wipes as solid hazardous waste.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
